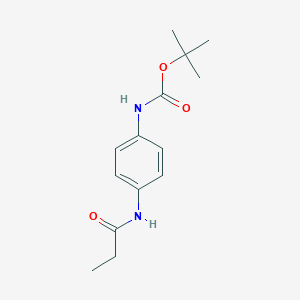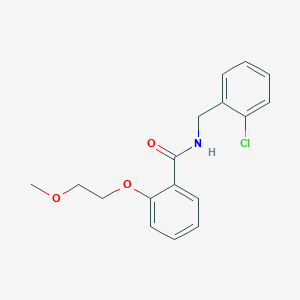![molecular formula C18H23N3O2S B267349 N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea](/img/structure/B267349.png)
N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea, also known as ACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of platelet aggregation, the modulation of immune function, and the inhibition of angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea in lab experiments is its potency and specificity. The compound has been shown to have a high degree of selectivity for cancer cells, making it an ideal candidate for targeted therapies. However, one of the limitations of using N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea is its relatively low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea. One promising area of investigation involves the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea and to identify potential drug targets for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea involves a multi-step process that begins with the reaction of 4-aminobenzoyl azide with cyclopropyl isocyanate to form a key intermediate. This intermediate is then reacted with 1-azepanecarboxylic acid to form the final product, N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea.
Aplicaciones Científicas De Investigación
N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of cancer. Studies have shown that N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea has potent anti-tumor activity and can induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea |
|---|---|
Fórmula molecular |
C18H23N3O2S |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
N-[[4-(azepane-1-carbonyl)phenyl]carbamothioyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H23N3O2S/c22-16(13-5-6-13)20-18(24)19-15-9-7-14(8-10-15)17(23)21-11-3-1-2-4-12-21/h7-10,13H,1-6,11-12H2,(H2,19,20,22,24) |
Clave InChI |
TXOUKFKSKANIGF-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3 |
SMILES canónico |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(allyloxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267266.png)
![3-[(3-ethoxybenzoyl)amino]-N,N-diethylbenzamide](/img/structure/B267269.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267270.png)
![Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate](/img/structure/B267271.png)
![4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267272.png)
![2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267273.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267275.png)
![3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267278.png)

![N-{3-[(diethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267282.png)

![3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267285.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide](/img/structure/B267287.png)
![N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B267290.png)